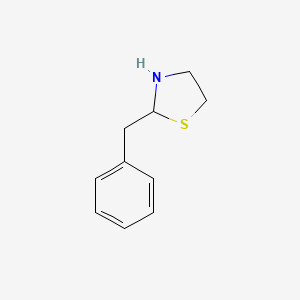
2-Benzylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthiazolidine is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylthiazolidine can be synthesized through several methods. One common approach involves the condensation of benzylamine with thioformaldehyde under acidic conditions. Another method includes the reaction of benzyl chloride with thiazolidine in the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot reaction, which is efficient and cost-effective. This method typically involves the use of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thiazolidines, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .
Scientific Research Applications
2-Benzylthiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzylthiazolidine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity. Additionally, this compound can influence cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Thiazolidine: The parent compound without the benzyl group.
Thiazolidinedione: Known for its antidiabetic properties.
2-Imino-1,3-dithiolane: Another sulfur and nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: This structural feature differentiates it from other thiazolidine derivatives and contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-benzyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10-11H,6-8H2 |
InChI Key |
OJMCHODKAHUBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
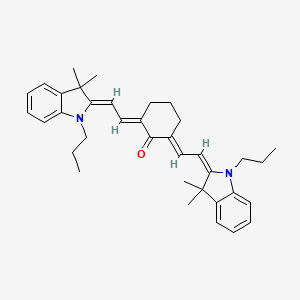
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)

![{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13366616.png)
![3-(1-Benzofuran-2-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366620.png)

![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13366643.png)
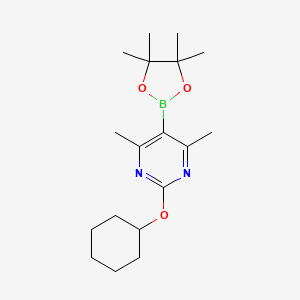
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
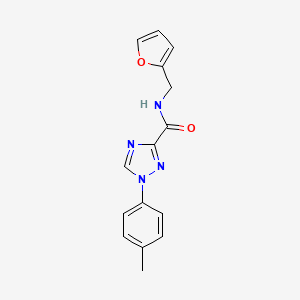
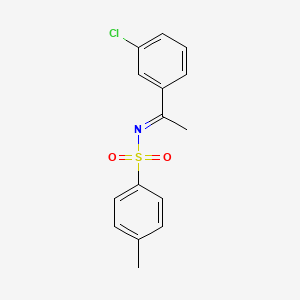
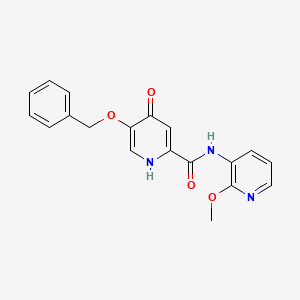
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366682.png)
